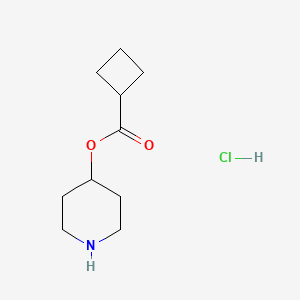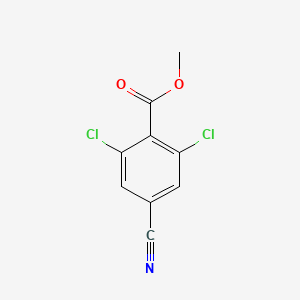
Methyl 2,6-dichloro-4-cyanobenzoate
概述
描述
Methyl 2,6-dichloro-4-cyanobenzoate is an organic compound with the molecular formula C9H5Cl2NO2. It is a derivative of benzoic acid, featuring two chlorine atoms and a cyano group attached to the benzene ring, along with a methyl ester functional group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2,6-dichloro-4-cyanobenzoate can be synthesized through several methods. One common route involves the esterification of 2,6-dichloro-4-cyanobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the direct chlorination of methyl 4-cyanobenzoate using chlorine gas in the presence of a catalyst like iron(III) chloride. This method requires careful control of reaction conditions to prevent over-chlorination and to achieve the desired substitution pattern.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
化学反应分析
Types of Reactions
Methyl 2,6-dichloro-4-cyanobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,6-dichloro-4-cyanobenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea are commonly used under mild conditions.
Hydrolysis: Acidic hydrolysis typically employs hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon are standard methods for reducing the cyano group.
Major Products
Nucleophilic Substitution: Substituted benzoates with various functional groups depending on the nucleophile used.
Hydrolysis: 2,6-dichloro-4-cyanobenzoic acid.
Reduction: 2,6-dichloro-4-aminobenzoate.
科学研究应用
Methyl 2,6-dichloro-4-cyanobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is employed in the preparation of polymers and advanced materials with unique properties.
Biological Studies: Researchers use it to study the effects of chlorinated aromatic compounds on biological systems, including their potential as enzyme inhibitors or antimicrobial agents.
作用机制
The mechanism by which methyl 2,6-dichloro-4-cyanobenzoate exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The presence of chlorine atoms and the cyano group can enhance its binding affinity and specificity.
In material science, the compound’s reactivity and functional groups allow it to participate in polymerization reactions, leading to the formation of materials with desired mechanical and chemical properties.
相似化合物的比较
Methyl 2,6-dichloro-4-cyanobenzoate can be compared with other similar compounds, such as:
Methyl 2,4-dichloro-4-cyanobenzoate: This compound has a different substitution pattern, which can affect its reactivity and applications.
Methyl 2,6-difluoro-4-cyanobenzoate: The presence of fluorine atoms instead of chlorine can lead to differences in chemical stability and biological activity.
Methyl 2,6-dichloro-4-nitrobenzoate:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of chlorine atoms and a cyano group makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
By understanding the preparation methods, chemical reactions, and applications of this compound, researchers can leverage its properties for innovative scientific and industrial advancements.
属性
IUPAC Name |
methyl 2,6-dichloro-4-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGSLCVSCBZCIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694882 | |
| Record name | Methyl 2,6-dichloro-4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
409127-32-8 | |
| Record name | Methyl 2,6-dichloro-4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
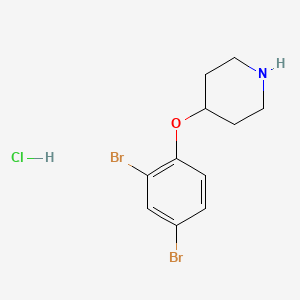

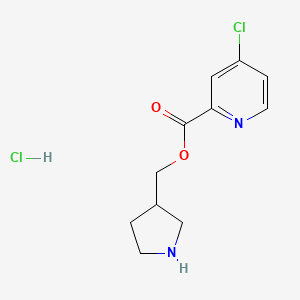

![4-[2-(Pentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394780.png)
![4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid](/img/structure/B1394782.png)
![4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394783.png)
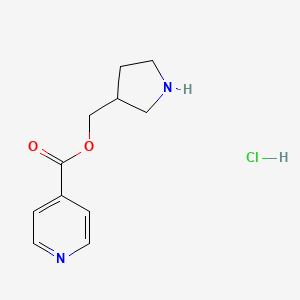

![4-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394792.png)
![4-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394793.png)
![4-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394794.png)
